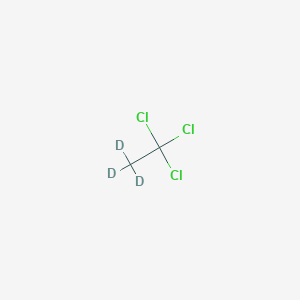

1,1,1-Trichloroethane-2,2,2-d3

Übersicht

Beschreibung

1,1,1-Trichloroethane-2,2,2-d3 is a colorless, sweet-smelling liquid . It is also known as Methylchloroform-d3 .

Molecular Structure Analysis

The molecular formula of 1,1,1-Trichloroethane-2,2,2-d3 is C2H3Cl3 . Its molecular weight is 136.42 g/mol . The InChI string is1S/C2H3Cl3/c1-2(3,4)5/h1H3/i1D3 . Physical And Chemical Properties Analysis

1,1,1-Trichloroethane-2,2,2-d3 has a boiling point of 74-76 °C (lit.) and a melting point of -35 °C (lit.) . Its density is 1.366 g/mL .Wissenschaftliche Forschungsanwendungen

Synthetic Intermediates

“1,1,1-Trichloroethane-2,2,2-d3” is used as a synthetic intermediate . Synthetic intermediates are compounds that are used in the production of other compounds. They play a crucial role in the synthesis of complex organic molecules.

Environmental Analysis

This compound is also used in environmental analysis . It can be used to study the environmental impact and behavior of similar compounds, helping scientists understand how these chemicals interact with the environment.

Solvent in Chlorinated Rubber Manufacture

“1,1,1-Trichloroethane-2,2,2-d3” is used as a solvent, especially in the manufacture of chlorinated rubbers . Solvents are substances that can dissolve other substances, and in this case, it helps in the production process of chlorinated rubbers.

Intermediate in Biodegradation

It acts as an intermediate in the biodegradation of 1,1,2,2-tetrachloroethane . Biodegradation is a process where organic substances are broken down by living organisms, usually microbes. This process is crucial in waste management and environmental remediation.

Solvent for Coating Films

“1,1,1-Trichloroethane-2,2,2-d3” has been used as a solvent for the coating laid down on films . The coatings on films often require specific solvents to ensure they are applied evenly and adhere properly.

Process Solvent in Pharmaceutical Manufacture

This compound is used as a chemical intermediate or process solvent in pharmaceutical manufacture . In this context, it can help in the synthesis of various pharmaceutical compounds.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 1,1,1-Trichloroethane-2,2,2-d3 are the central nervous system and the respiratory system . It acts as a central nervous system depressant , and inhalation of its vapors may cause dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness .

Mode of Action

The exact mode of action of 1,1,1-Trichloroethane-2,2,2-d3 It is known to cause skin irritation and is harmful if inhaled . It is also known to cause central nervous system depression .

Biochemical Pathways

The biochemical pathways affected by 1,1,1-Trichloroethane-2,2,2-d3 It is known that it can be formed when another chemical breaks down in the environment under conditions where there is no air .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,1,1-Trichloroethane-2,2,2-d3 It is known that it has a high henry’s law constant and will volatilize rapidly from water and soil .

Result of Action

The molecular and cellular effects of 1,1,1-Trichloroethane-2,2,2-d3 include skin irritation and harmful effects if inhaled . It can also cause central nervous system depression, leading to symptoms such as dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,1,1-Trichloroethane-2,2,2-d3 . For instance, it can evaporate from soil and water when they are exposed to the air . It is also known to be formed when another chemical breaks down in the environment under conditions where there is no air .

Eigenschaften

IUPAC Name |

1,1,1-trichloro-2,2,2-trideuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl3/c1-2(3,4)5/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCLXMDMGBRAIB-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trichloroethane-2,2,2-d3 | |

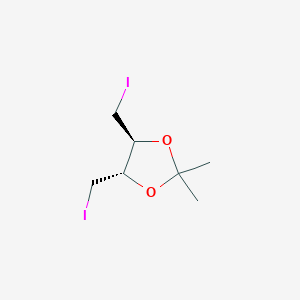

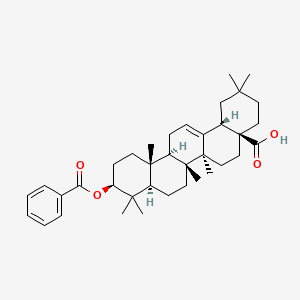

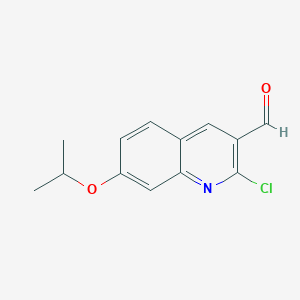

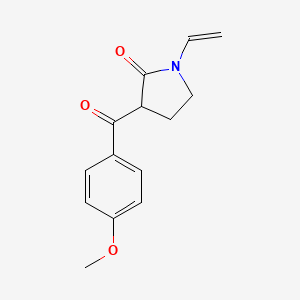

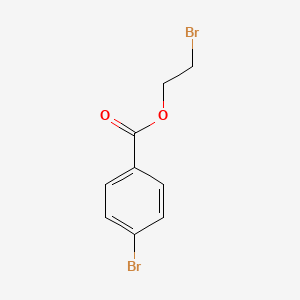

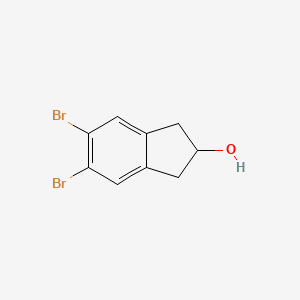

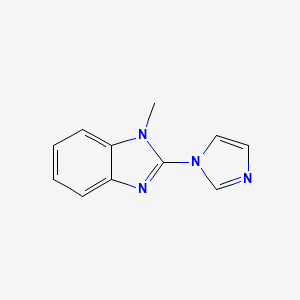

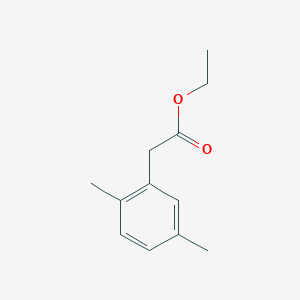

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,6S,8R)-2,9,9-Trimethyl-4-prop-2-enyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B1641960.png)

![Tert-butyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B1641969.png)

![1-[(E)-but-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1641982.png)